molecular formula C8H9BBrNO3 B6303871 5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid;  95% CAS No. 2121515-18-0

5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid; 95%

Cat. No. B6303871
CAS RN: 2121515-18-0
M. Wt: 257.88 g/mol
InChI Key: OHDDEMWGXPFMHZ-UHFFFAOYSA-N
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Description

“5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid” is a chemical compound with the CAS Number: 2121515-18-0 . It has a molecular weight of 257.88 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H9BBrNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 257.88 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid and related phenylboronic acids have been explored for their ability to modulate the optical properties of nanomaterials, such as single-walled carbon nanotubes (SWNT), in response to saccharide binding. This application is significant for developing sensors that can detect specific sugars with high selectivity, demonstrating a clear relationship between the boronic acid structure and the photoluminescence quantum yield of SWNT. Such materials can selectively recognize saccharides like arabinose, ribose, and xylose, showcasing potential for biosensing applications (Mu et al., 2012).

Catalytic Activity in Organic Synthesis

Phenylboronic acids, including derivatives like 5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid, have been utilized as catalysts or key intermediates in various organic synthesis reactions, such as the Suzuki cross-coupling. This application highlights their role in facilitating the formation of carbon-carbon bonds, thereby contributing to the synthesis of complex organic molecules. Notably, they have been used to synthesize heterocyclic compounds and functionalized organic materials with potential pharmacological applications, demonstrating their versatility and utility in medicinal chemistry and material science (Kozlov et al., 2008).

Targeted Drug Delivery

The functionalization of polymeric materials with phenylboronic acids, including 5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid derivatives, has been explored for targeted drug delivery applications. These functionalized materials can form stable micelles that recognize specific cells, such as HepG2 liver cancer cells, promoting the targeted delivery and uptake of therapeutic agents. This approach has the potential to enhance the efficacy and specificity of treatments for various diseases, making it a promising area of research in biomedical engineering and nanotechnology (Zhang et al., 2013).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H315, H319, H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

[3-bromo-5-(methylcarbamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDDEMWGXPFMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)NC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191728
Record name Boronic acid, B-[3-bromo-5-[(methylamino)carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid

CAS RN

2121515-18-0
Record name Boronic acid, B-[3-bromo-5-[(methylamino)carbonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121515-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-bromo-5-[(methylamino)carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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